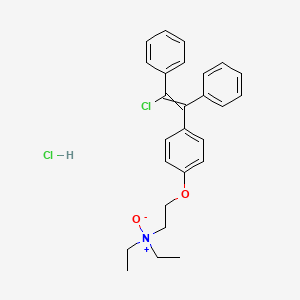
Clomifene N-Oxide Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Clomifene N-Oxide Hydrochloride is a derivative of Clomifene, a selective estrogen receptor modulator (SERM).
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Clomifene N-Oxide Hydrochloride typically involves the oxidation of Clomifene. One common method is the use of hydrogen peroxide in the presence of a catalyst to introduce the N-oxide functionality . The reaction conditions often include a controlled temperature and pH to ensure the selective formation of the N-oxide derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Clomifene N-Oxide Hydrochloride undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can revert the N-oxide group back to the parent amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Higher oxidized states of Clomifene derivatives.
Reduction: Clomifene or its reduced analogs.
Substitution: Various substituted Clomifene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Clomifene N-Oxide Hydrochloride has been extensively studied for its applications in:
Chemistry: As a reagent in organic synthesis and as a model compound for studying oxidation reactions.
Biology: Investigated for its effects on cellular pathways and receptor interactions.
Industry: Used in the development of pharmaceuticals and as a reference compound in analytical chemistry.
Mecanismo De Acción
Clomifene N-Oxide Hydrochloride acts by binding to estrogen receptors, particularly in the hypothalamus, leading to the inhibition of negative feedback by estrogen. This results in the release of gonadotropin-releasing hormone (GnRH), which subsequently stimulates the release of follicle-stimulating hormone (FSH) and luteinizing hormone (LH), promoting ovulation . The N-oxide functionality may enhance its binding affinity or alter its metabolic stability .
Comparación Con Compuestos Similares
Similar Compounds
Clomifene: The parent compound, used primarily for ovulation induction.
Tamoxifen: Another SERM with similar estrogen receptor modulating properties.
Enclomiphene: An isomer of Clomifene with distinct pharmacological properties
Uniqueness
Clomifene N-Oxide Hydrochloride is unique due to its N-oxide functionality, which can influence its pharmacokinetics and pharmacodynamics. This modification may result in different metabolic pathways and potentially enhanced therapeutic effects compared to its parent compound .
Propiedades
Número CAS |
97986-33-9 |
|---|---|
Fórmula molecular |
C26H29Cl2NO2 |
Peso molecular |
458.4 g/mol |
Nombre IUPAC |
2-[4-(2-chloro-1,2-diphenylethenyl)phenoxy]-N,N-diethylethanamine oxide;hydrochloride |
InChI |
InChI=1S/C26H28ClNO2.ClH/c1-3-28(29,4-2)19-20-30-24-17-15-22(16-18-24)25(21-11-7-5-8-12-21)26(27)23-13-9-6-10-14-23;/h5-18H,3-4,19-20H2,1-2H3;1H |
Clave InChI |
AVTPJFWPNRRPRD-UHFFFAOYSA-N |
SMILES canónico |
CC[N+](CC)(CCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Cl)C3=CC=CC=C3)[O-].Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2-Chloro-4-methyl-5-methylsulfonylphenyl)-4-[[6-(trifluoromethyl)pyridin-3-yl]methyl]piperazine](/img/structure/B13407567.png)
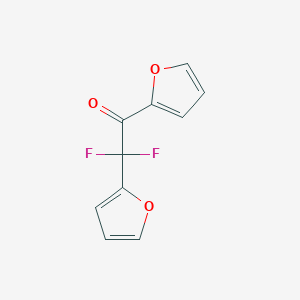
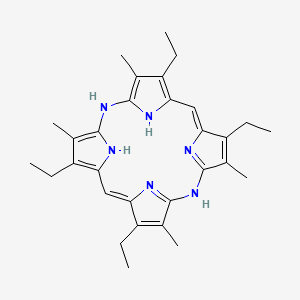
![2-(3,4-Dimethoxyphenyl)-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine](/img/structure/B13407585.png)
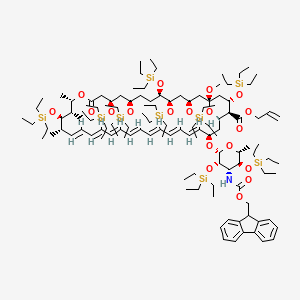
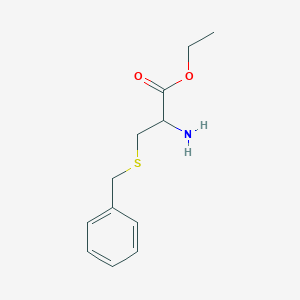
![(2R)-2-acetamido-3-[(5-pyridin-3-yl-1H-pyrrol-2-yl)sulfanyl]propanoic acid](/img/structure/B13407609.png)
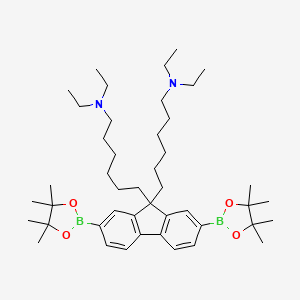
![(4aR,4bS,5S,6aS,9aR,10aS,10bS)-6b-Acetyl-5-hydroxy-4a,6a,8-trimethyl-4a,4b,5,6,6a,6b,9a,10,10a,10b,11,12-dodecahydro-9-oxa-7-aza-pentaleno[2,1-a]phenanthren-2-one](/img/structure/B13407620.png)
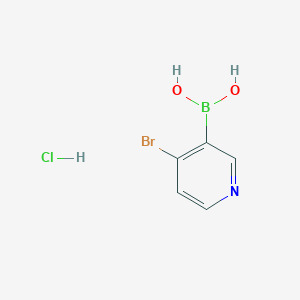
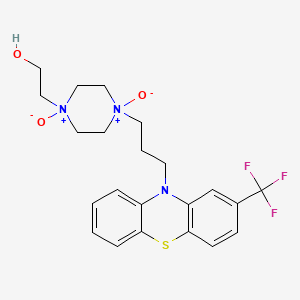
![3-[2-(4-Methoxy-benzyl)-benzoimidazol-1-yl]-2-methyl-propionic acid](/img/structure/B13407636.png)
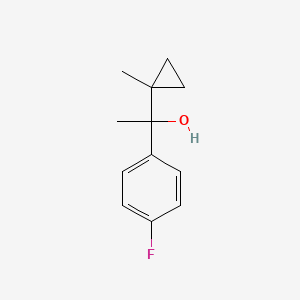
![N-[(oxolan-2-yl)methyl]cyclohexanamine](/img/structure/B13407653.png)
